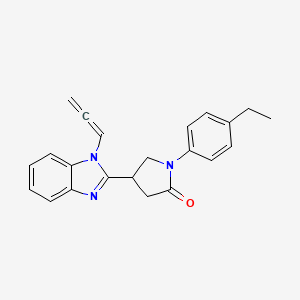
1-(4-Ethylphenyl)-4-(1-propa-1,2-dienylbenzimidazol-2-yl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Ethylphenyl)-4-(1-propa-1,2-dienylbenzimidazol-2-yl)pyrrolidin-2-one, also known as EPPB, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound has been shown to exhibit potent inhibitory activity against a variety of enzymes and has been studied extensively in the context of cancer research.
科学的研究の応用
Photophysical Studies
- Photophysics of Hemicyanine Dyes : A study investigated the photophysics of a related compound in various solvents, highlighting its potential in photophysical applications (Seth et al., 2009).
Synthesis and Chemical Properties
- Synthesis of Benzimidazole Derivatives : Research on synthesizing benzimidazole derivatives, which includes compounds structurally related to the target chemical, provided insights into their properties and potential applications in various fields (Mickevičienė et al., 2014).
- Chemical Structure Analysis : Studies like the one on Dabigatran etexilate tetrahydrate offer valuable information about the molecular structure and bonding characteristics of related compounds (Liu et al., 2012).
Biomedical Research
- Anticancer Agent Synthesis : A study on the synthesis of pyrazole derivatives, which are chemically similar, showed potential in creating anticancer agents (Alam et al., 2016).
- Antimicrobial Activities : Research on thiazoles and fused derivatives, which have structural similarities, revealed their potential in antimicrobial applications (Wardkhan et al., 2008).
Molecular Docking and Drug Design
- Molecular Docking Studies : The study of novel triazolopyridine and pyridine–pyrazole hybrid derivatives, closely related in structure, involved molecular docking, highlighting their application in drug design (Flefel et al., 2018).
特性
InChI |
InChI=1S/C22H21N3O/c1-3-13-24-20-8-6-5-7-19(20)23-22(24)17-14-21(26)25(15-17)18-11-9-16(4-2)10-12-18/h5-13,17H,1,4,14-15H2,2H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BECNZLSJJFKXMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3C=C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethylphenyl)-4-(1-propa-1,2-dienylbenzimidazol-2-yl)pyrrolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

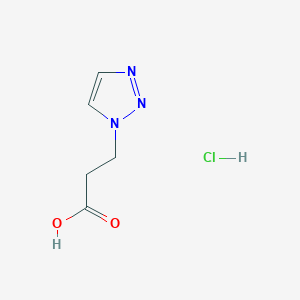
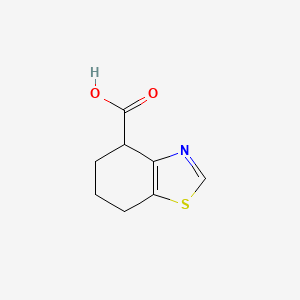
![N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2356208.png)
![(Z)-methyl 2-(6-methoxy-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2356210.png)

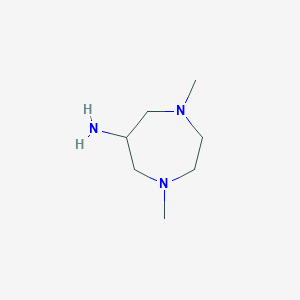
![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-fluorobenzenecarboxamide](/img/structure/B2356215.png)
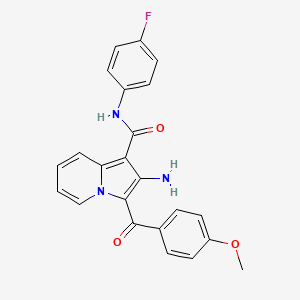

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(3,4-dimethylphenoxy)propanamide](/img/structure/B2356219.png)
![N-(3-ethoxypropyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2356223.png)
![1-methyl-8-(3-methylphenyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2356224.png)
![N-allyl-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methyl-3-(trifluoromethyl)benzenesulfonohydrazide](/img/structure/B2356225.png)
![6-Iodo-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B2356228.png)